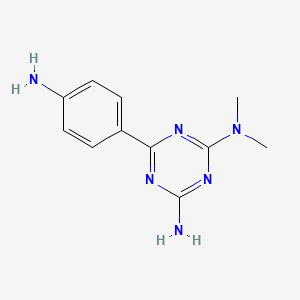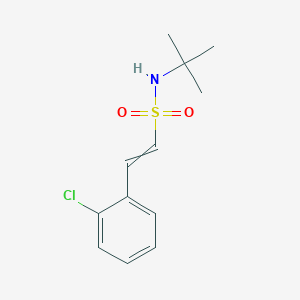![molecular formula C12H16N2O2 B14403040 1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one CAS No. 88550-01-0](/img/structure/B14403040.png)
1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that belongs to the class of pyrano-pyrazoles This compound is characterized by its unique structure, which includes a pyrano ring fused to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one typically involves the reaction of 2-piperidylacetohydrazides with ethyl acetoacetate or methyl tetrolate under reflux conditions in ethanol . The reaction proceeds through the formation of intermediate hydrazides, which then cyclize to form the desired pyrano-pyrazole compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity.
化学反应分析
Types of Reactions
1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The presence of reactive sites allows for substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted pyrano-pyrazole derivatives.
科学研究应用
1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
3,4-Dimethylpyrano[2,3-c]pyrazol-6(1H)-one: Lacks the butyl group, resulting in different chemical properties.
1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazole: Similar structure but different functional groups, leading to varied reactivity and applications.
属性
CAS 编号 |
88550-01-0 |
|---|---|
分子式 |
C12H16N2O2 |
分子量 |
220.27 g/mol |
IUPAC 名称 |
1-butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C12H16N2O2/c1-4-5-6-14-12-11(9(3)13-14)8(2)7-10(15)16-12/h7H,4-6H2,1-3H3 |
InChI 键 |
PTDKNSKUIKBTEY-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C2=C(C(=CC(=O)O2)C)C(=N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


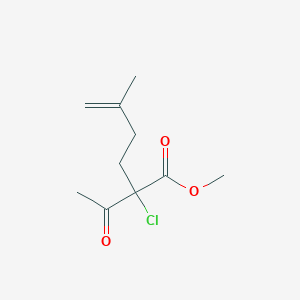

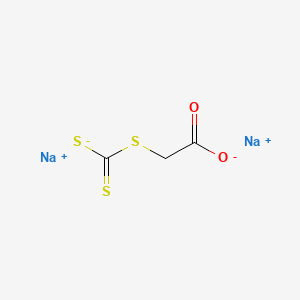
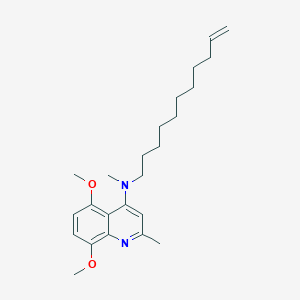
![1,6,7,8-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14402986.png)
![1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine](/img/structure/B14402990.png)
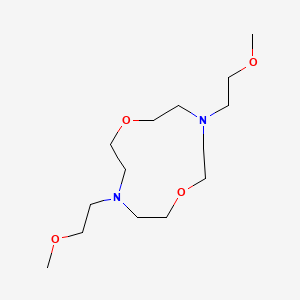
stannane](/img/structure/B14402995.png)
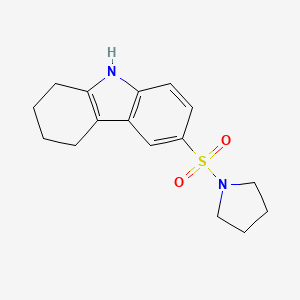
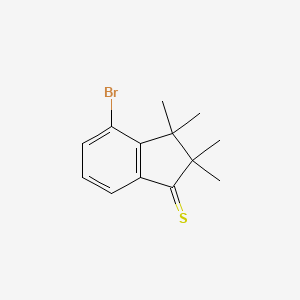
![[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde](/img/structure/B14403008.png)
![1,1',1''-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene](/img/structure/B14403012.png)
